

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B593986

[Get Quote](#)

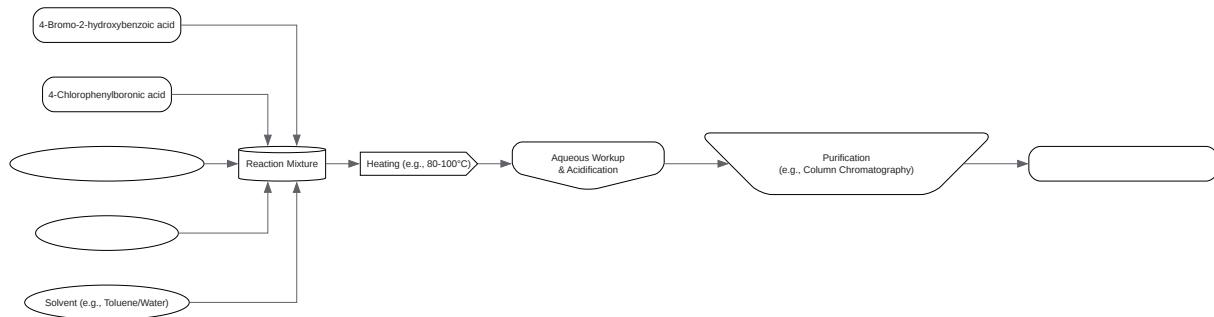
For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)-2-hydroxybenzoic acid (CAS Number: 1261995-96-3) is a biphenyl carboxylic acid derivative with a unique substitution pattern that suggests potential for exploration in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this molecule, including its chemical identity, a proposed synthetic methodology based on established palladium-catalyzed cross-coupling reactions, and an exploration of its potential biological activities and therapeutic applications inferred from its structural motifs. While specific experimental data for this compound is limited in publicly available literature, this document serves as a foundational resource for researchers by contextualizing its properties within the broader class of biphenyl carboxylic acid derivatives and substituted salicylic acids.

Molecular Identity and Physicochemical Properties

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a bifunctional organic molecule characterized by a biphenyl core, where one phenyl ring is substituted with a chlorine atom at the 4-position, and the other is substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 1-position.


Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1261995-96-3	[1] [2]
Molecular Formula	C ₁₃ H ₉ ClO ₃	[1]
Molecular Weight	248.66 g/mol	[1]
Synonyms	4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid	[3] [4]
Purity	Typically ≥95%	[2]
Storage Temperature	-20°C	[1]
InChI Key	WDOOIZJTFGDHFT-UHFFFAOYSA-N	[2]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl carboxylic acid derivatives is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[\[1\]](#) This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**, a plausible route involves the coupling of 4-bromo-2-hydroxybenzoic acid with 4-chlorophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**.

Detailed Protocol:

- **Reactant Preparation:** In a reaction vessel, combine 4-bromo-2-hydroxybenzoic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
- **Reaction:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.
- **Acidification and Isolation:** Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
- **Purification:** Collect the crude product by filtration and purify further by recrystallization or column chromatography to obtain the final product.

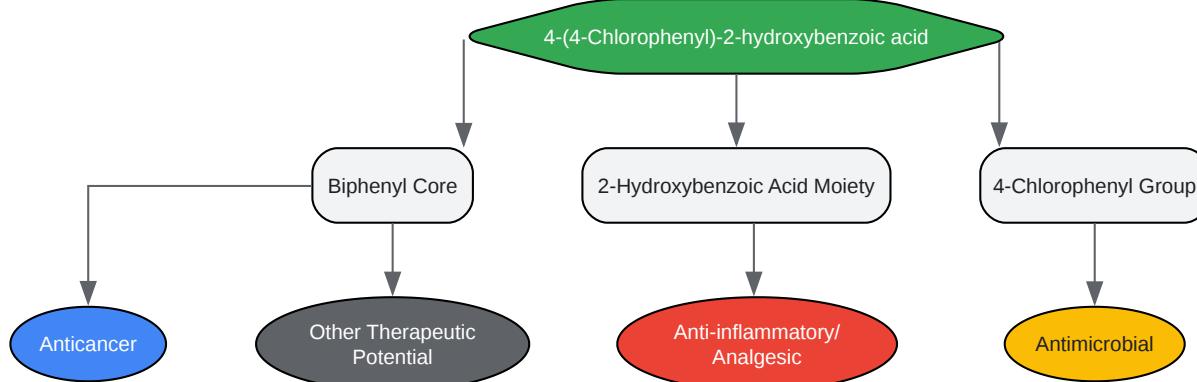
Potential Biological Activities and Therapeutic Applications (Inferred)

While direct biological data for **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** is not readily available, its structural components—a biphenyl core, a salicylic acid moiety, and a chlorophenyl group—are present in numerous biologically active molecules. This allows for informed speculation on its potential therapeutic applications.

3.1. Anti-inflammatory and Analgesic Potential

The 2-hydroxybenzoic acid (salicylic acid) scaffold is the basis for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl carboxylic acid structure is also found in several NSAIDs like diflunisal and fenbufen, which are known for their anti-inflammatory, analgesic, and antipyretic properties.^[2] The presence of these motifs in the target molecule suggests a potential for similar activities.

3.2. Anticancer Properties


Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.^[2] Some studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines, including breast cancer.^[2] The rigid biphenyl structure serves as a scaffold for designing molecules that can interact with biological targets involved in cancer progression.

3.3. Antimicrobial Activity

Substituted benzoic acid derivatives have been reported to possess antibacterial and antifungal properties.^[5] The lipophilicity introduced by the chlorophenyl group may enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

3.4. Other Potential Applications

The biphenyl scaffold is versatile and has been explored for a wide range of therapeutic areas, including as immunosuppressants, antihypertensives, and agents for treating osteoporosis.[2]

[Click to download full resolution via product page](#)

Caption: Inferred biological activities based on structural motifs.

Analytical and Characterization Techniques

The structural elucidation and purity assessment of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** would typically involve a combination of spectroscopic and chromatographic methods.

Table 2: Analytical Techniques

Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation, proton environment	Aromatic protons in distinct regions, signals for hydroxyl and carboxylic acid protons.
¹³ C NMR	Carbon skeleton confirmation	Resonances for aromatic carbons, carbonyl carbon of the carboxylic acid.
Mass Spectrometry	Molecular weight determination	A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy	Functional group identification	Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Cl bonds.
HPLC	Purity assessment	A single major peak indicating the purity of the compound.

In Silico ADMET Profiling (Predicted)

For novel compounds in drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial early step.^[6] While experimental data is lacking, computational models can provide valuable insights into the drug-likeness of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**.

Table 3: Predicted ADMET Properties

Parameter	Predicted Outcome	Rationale/Implication
Oral Bioavailability	Moderate to Good	The molecular weight and presence of polar functional groups are generally favorable for oral absorption.
Blood-Brain Barrier (BBB) Penetration	Low	The carboxylic acid group is ionized at physiological pH, which typically limits BBB penetration.
Metabolism	Likely via Cytochrome P450 enzymes	The aromatic rings are susceptible to hydroxylation and other phase I metabolic reactions. The carboxylic acid can undergo phase II conjugation.
Toxicity	Potential for hepatotoxicity	Aromatic and chlorinated compounds can sometimes be associated with liver toxicity, which would require experimental evaluation.

Conclusion and Future Directions

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a structurally interesting molecule with potential for further investigation in various scientific disciplines. Based on its constituent moieties, it is hypothesized to possess biological activities, particularly in the areas of inflammation, cancer, and infectious diseases. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds and offers a reliable method for its preparation.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. This includes the synthesis and purification of the compound, followed by a comprehensive evaluation of its biological activities through *in vitro* and *in vivo* assays. Further structural modifications could also be explored to optimize its potential therapeutic

effects. This technical guide serves as a starting point for researchers interested in exploring the scientific potential of this and related biphenyl carboxylic acid derivatives.

References

- United States Biological. 4-(4-Chlorophenyl)
- Sigma-Aldrich. **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** | 1261995-96-3.
- Sigma-Aldrich. **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**; CAS Number: 1261995-96-3.
- MDPI.
- BenchChem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. 2025.
- Sigma-Aldrich. **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**.
- ResearchGate. Development of predictive in silico models for ADME properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determining if substituted biphenyls are chiral or not. | Study Prep in Pearson+ [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-cas-number-1261995-96-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com